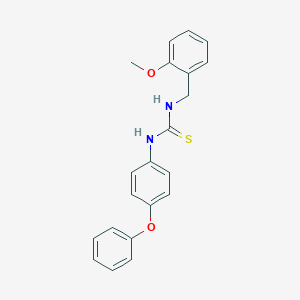
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone, also known as BRL-15572, is a chemical compound that belongs to the class of piperidinyl ketones. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. BRL-15572 has been extensively studied for its potential therapeutic applications, and its synthesis, mechanism of action, and physiological effects have been well documented.
作用机制
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The dopamine D3 receptor is involved in the modulation of dopamine release in the brain, and its dysregulation has been implicated in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone binds to the dopamine D3 receptor with high affinity and blocks its activation by dopamine, thereby reducing the release of dopamine in the brain. This results in a decrease in the symptoms associated with neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Biochemical and Physiological Effects:
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is implicated in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has also been shown to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the release of dopamine in the brain. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has also been shown to have potential therapeutic applications in drug addiction, as it reduces the reinforcing effects of drugs of abuse.
实验室实验的优点和局限性
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it an ideal tool for studying the role of the dopamine D3 receptor in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone is also relatively easy to synthesize, and its purity can be achieved through various purification techniques. However, (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone is also relatively expensive, which may limit its accessibility for some researchers.
未来方向
There are several future directions for research on (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone. One potential direction is to study its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Huntington's disease. Another potential direction is to develop more potent and selective antagonists of the dopamine D3 receptor, which may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the long-term effects of (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone on the brain and its potential side effects.
合成方法
The synthesis of (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone involves a multi-step process that starts with the reaction of 5-bromo-2-ethoxybenzaldehyde with piperidine to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the corresponding amine, which is further reacted with methyl chloroformate to form the final product, (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone. The overall yield of the synthesis is around 20%, and the purity of the final product can be achieved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been shown to have potential therapeutic applications in these disorders, and its efficacy has been demonstrated in various animal models.
属性
产品名称 |
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone |
|---|---|
分子式 |
C14H18BrNO2 |
分子量 |
312.2 g/mol |
IUPAC 名称 |
(5-bromo-2-ethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-13-7-6-11(15)10-12(13)14(17)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
InChI 键 |
RMWWTAINAGOALC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 |
规范 SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)
![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)



![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)